

(5-Chloro-2-methoxyphenyl)acetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (5-Chloro-2-methoxyphenyl)acetic acid

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An In-depth Exploration of the Synthesis, Properties, and Evolving Applications of a Key Pharmaceutical Intermediate

Foreword

(5-Chloro-2-methoxyphenyl)acetic acid, a seemingly unassuming halogenated aromatic carboxylic acid, holds a significant, albeit often unheralded, position in the landscape of modern synthetic chemistry. While not a household name, this compound serves as a critical building block in the synthesis of a range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of **(5-Chloro-2-methoxyphenyl)acetic acid**, from its fundamental properties and synthesis to its applications and the historical context of its scientific journey. While the specific moment of its initial discovery remains elusive in publicly accessible records, its importance is evident through its consistent appearance in the patent literature as a key intermediate.

Physicochemical Properties and Spectroscopic Profile

(5-Chloro-2-methoxyphenyl)acetic acid presents as a white to off-white crystalline solid. A clear understanding of its physical and chemical characteristics is paramount for its effective

use in research and development.

Property	Value	Source
CAS Number	7569-62-2	N/A
Molecular Formula	C ₉ H ₉ ClO ₃	N/A
Molecular Weight	200.62 g/mol	N/A
Melting Point	129-131 °C	N/A
Appearance	White to off-white crystalline solid	N/A
Solubility	Soluble in many organic solvents	N/A

Spectroscopic Data:

The structural elucidation of **(5-Chloro-2-methoxyphenyl)acetic acid** is confirmed through various spectroscopic techniques. While specific spectra are proprietary to individual research and commercial entities, the expected spectral characteristics are well-established.

- ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methoxy group protons. The substitution pattern on the benzene ring would lead to a specific splitting pattern for the aromatic protons.
- ¹³C NMR: The carbon NMR spectrum would show distinct peaks for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹. Absorptions corresponding to the C-Cl and C-O stretching vibrations would also be present.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (200.62 g/mol). The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis of (5-Chloro-2-methoxyphenyl)acetic Acid: A Methodological Overview

The synthesis of **(5-Chloro-2-methoxyphenyl)acetic acid** is not documented in early, readily available scientific literature, suggesting its discovery may have occurred within an industrial or specialized research context. However, modern patents provide insight into viable synthetic routes. A common approach involves the chlorination of a precursor, 2-methoxyphenylacetic acid.

A representative synthetic pathway is outlined in patent literature (WO2021234084A1), which describes the chlorination of 2-(2-methoxyphenyl)acetic acid.[\[1\]](#)

Experimental Protocol: Chlorination of 2-(2-methoxyphenyl)acetic Acid

Objective: To synthesize **(5-Chloro-2-methoxyphenyl)acetic acid** via electrophilic aromatic substitution.

Materials:

- 2-(2-methoxyphenyl)acetic acid
- Sulfuryl chloride (SO_2Cl_2)
- Tetrahydrofuran (THF)
- Ice bath
- Standard laboratory glassware and workup equipment

Procedure:

- In a suitable reaction vessel, dissolve 2-(2-methoxyphenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sulfonyl chloride (SO_2Cl_2) (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.
- Remove the ice bath and allow the mixture to warm to room temperature (25 °C).
- Continue stirring at room temperature for an additional 1.5 hours.
- Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), the reaction is quenched and worked up.
- The crude product is then purified, typically by recrystallization, to yield **(5-Chloro-2-methoxyphenyl)acetic acid** as a white solid.[\[1\]](#)

Causality of Experimental Choices:

- Solvent: Anhydrous THF is used as it is a relatively inert solvent that can dissolve the starting material and is suitable for the reaction conditions.
- Chlorinating Agent: Sulfonyl chloride is a convenient and effective source of electrophilic chlorine for the chlorination of activated aromatic rings.
- Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction and to minimize the formation of side products. Allowing the reaction to proceed at room temperature ensures the completion of the chlorination.



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Caption: Synthetic workflow for **(5-Chloro-2-methoxyphenyl)acetic acid**.

Applications in Pharmaceutical Synthesis

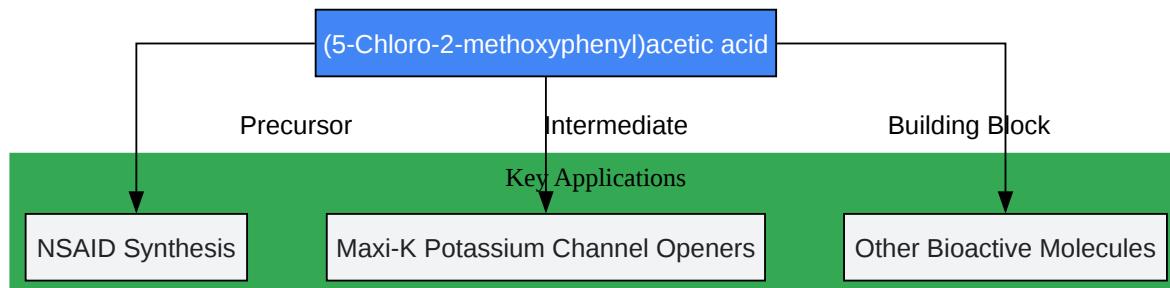
The primary utility of **(5-Chloro-2-methoxyphenyl)acetic acid** lies in its role as a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic applications.

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While the broader history of NSAIDs dates back to the use of willow bark extracts, the development of synthetic NSAIDs in the 20th century has been a major focus of medicinal chemistry.^{[2][3][4][5][6]} Phenylacetic acid derivatives are a common structural motif in this class of drugs. **(5-Chloro-2-methoxyphenyl)acetic acid** serves as a valuable starting material for the synthesis of certain NSAIDs, where the chloro and methoxy substituents can be strategically utilized or modified to achieve the desired pharmacological profile.

Building Block for Biologically Active Compounds

Beyond NSAIDs, **(5-Chloro-2-methoxyphenyl)acetic acid** is employed in the synthesis of a variety of other biologically active compounds. For instance, it has been used as a precursor in the development of maxi-K potassium channel openers, which have been investigated for the treatment of conditions such as ischemic stroke.^[1] The specific substitution pattern of the aromatic ring in **(5-Chloro-2-methoxyphenyl)acetic acid** provides a unique chemical scaffold that can be elaborated upon to create novel molecular entities with diverse biological activities.



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Caption: Applications of **(5-Chloro-2-methoxyphenyl)acetic acid**.

Historical Perspective and Future Outlook

The precise historical details surrounding the initial discovery and synthesis of **(5-Chloro-2-methoxyphenyl)acetic acid** are not prominently featured in the accessible scientific literature. This suggests that its development may have occurred within the proprietary research and development programs of pharmaceutical or chemical companies. Its consistent appearance in the patent literature from the late 20th century onwards indicates its established role as a valuable synthetic intermediate.

The future of **(5-Chloro-2-methoxyphenyl)acetic acid** is intrinsically linked to the ongoing quest for new and improved pharmaceuticals. As drug discovery continues to evolve, the demand for versatile and well-characterized building blocks will remain high. The unique electronic and steric properties conferred by the chloro and methoxy substituents on the phenylacetic acid core make this compound a valuable tool for medicinal chemists. Further research may uncover new applications for this compound in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

(5-Chloro-2-methoxyphenyl)acetic acid stands as a testament to the importance of fundamental chemical building blocks in the advancement of pharmaceutical sciences. While its own history may be understated, its contribution to the synthesis of potentially life-changing

medicines is significant. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field. The continued exploration of the synthetic utility of this and other substituted phenylacetic acids will undoubtedly pave the way for future innovations in drug discovery and development.

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